Cas no 1355248-10-0 (N-Propyl 2-Bromo-6-fluorobenzylamine)
1355248-10-0 structure
Product Name:N-Propyl 2-Bromo-6-fluorobenzylamine
CAS-nummer:1355248-10-0
MF:C10H13BrFN
MW:246.119325399399
MDL:MFCD21333058
CID:2622779
PubChem ID:70699697
Update Time:2025-04-21
N-Propyl 2-Bromo-6-fluorobenzylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-Propyl 2-Bromo-6-fluorobenzylamine
- 2-Bromo-6-fluoro-N-propylbenzenemethanamine
- SB76998
- MFCD21333058
- BS-24922
- 1355248-10-0
- DTXSID00742812
- CS-0211954
- N-(2-Bromo-6-fluorobenzyl)propan-1-amine
- [(2-BROMO-6-FLUOROPHENYL)METHYL](PROPYL)AMINE
-
- MDL: MFCD21333058
- Inchi: 1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
- InChI-sleutel: FQCCVTXTBPNYAM-UHFFFAOYSA-N
- LACHT: BrC1C=CC=C(C=1CNCCC)F
Berekende eigenschappen
- Exacte massa: 245.02154Da
- Monoisotopische massa: 245.02154Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 143
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 265.3±25.0 °C at 760 mmHg
- Vlampunt: 114.2±23.2 °C
- Dampfdruk: 0.0±0.5 mmHg at 25°C
N-Propyl 2-Bromo-6-fluorobenzylamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Propyl 2-Bromo-6-fluorobenzylamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | P839318-100mg |
N-Propyl 2-Bromo-6-fluorobenzylamine |
1355248-10-0 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P839318-500mg |
N-Propyl 2-Bromo-6-fluorobenzylamine |
1355248-10-0 | 500mg |
$ 210.00 | 2022-06-02 | ||
| TRC | P839318-1g |
N-Propyl 2-Bromo-6-fluorobenzylamine |
1355248-10-0 | 1g |
$ 320.00 | 2022-06-02 | ||
| abcr | AB312074-1 g |
N-Propyl 2-bromo-6-fluorobenzylamine; 96% |
1355248-10-0 | 1g |
€314.00 | 2023-04-26 | ||
| abcr | AB312074-5 g |
N-Propyl 2-bromo-6-fluorobenzylamine; 96% |
1355248-10-0 | 5g |
€858.00 | 2023-04-26 | ||
| abcr | AB312074-10 g |
N-Propyl 2-bromo-6-fluorobenzylamine; 96% |
1355248-10-0 | 10g |
€1266.00 | 2023-04-26 | ||
| abcr | AB312074-1g |
N-Propyl 2-bromo-6-fluorobenzylamine, 96%; . |
1355248-10-0 | 96% | 1g |
€314.00 | 2025-04-21 | |
| abcr | AB312074-5g |
N-Propyl 2-bromo-6-fluorobenzylamine, 96%; . |
1355248-10-0 | 96% | 5g |
€858.00 | 2025-04-21 | |
| abcr | AB312074-10g |
N-Propyl 2-bromo-6-fluorobenzylamine, 96%; . |
1355248-10-0 | 96% | 10g |
€1266.00 | 2025-04-21 | |
| Ambeed | A490857-1g |
N-(2-Bromo-6-fluorobenzyl)propan-1-amine |
1355248-10-0 | 96% | 1g |
$202.0 | 2024-04-24 |
N-Propyl 2-Bromo-6-fluorobenzylamine Gerelateerde literatuur
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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